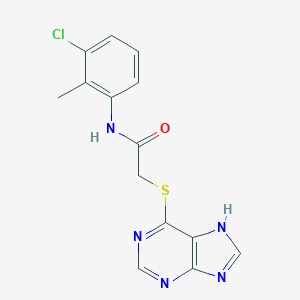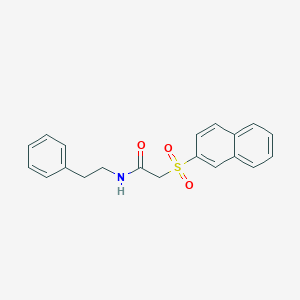
N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide, also known as CMPT, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields of research.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce the expression of p21 and p27, which are cell cycle inhibitors. This leads to cell cycle arrest and apoptosis. In inflammation, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to inhibit the activation of NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In infectious diseases, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to disrupt the replication and assembly of viruses and inhibit the growth of bacteria.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to induce DNA damage and inhibit the activity of CDKs, which are involved in cell cycle progression. In inflammation, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In infectious diseases, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to have antiviral and antibacterial activity against various pathogens.
実験室実験の利点と制限
One of the advantages of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is its broad spectrum of activity against various diseases. It has been shown to have antiviral and antibacterial activity against various pathogens, making it a potential candidate for the development of new drugs. However, one of the limitations of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide. One direction is to optimize the synthesis method to achieve a higher yield and purity of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide. Another direction is to investigate the mechanism of action of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide in more detail to identify new targets and pathways. Additionally, the potential applications of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide in other fields of research, such as neurodegenerative diseases and metabolic disorders, should be explored. Finally, the development of new formulations and delivery methods for N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide to improve its bioavailability and efficacy is also an area of future research.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide involves the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form 3-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with 6-mercaptopurine to form N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide. The synthesis method has been optimized to achieve a high yield and purity of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been studied for its potential applications in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In infectious disease research, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to have antiviral and antibacterial activity against various pathogens.
特性
製品名 |
N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide |
|---|---|
分子式 |
C14H12ClN5OS |
分子量 |
333.8 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C14H12ClN5OS/c1-8-9(15)3-2-4-10(8)20-11(21)5-22-14-12-13(17-6-16-12)18-7-19-14/h2-4,6-7H,5H2,1H3,(H,20,21)(H,16,17,18,19) |
InChIキー |
IXLVULBJUYFMPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=NC3=C2NC=N3 |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)
![N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)

![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide](/img/structure/B277171.png)
![2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277182.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)
